molecular formula C22H22FN5O B2655986 3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941945-95-5

3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2655986
CAS No.: 941945-95-5
M. Wt: 391.45
InChI Key: BPHMGPUWITVNPH-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide ( 941945-95-5) is a small molecule research chemical with a molecular formula of C22H22FN5O and a molecular weight of 391.44 g/mol . It belongs to a class of compounds featuring a pyridazine core, which is recognized in medicinal chemistry as a privileged structure for the development of novel protein kinase inhibitors . The molecular structure integrates a 4-methylpiperazine moiety, a feature commonly found in potent kinase inhibitors targeting oncogenic pathways, such as BCR-ABL . This specific structural motif is known to contribute to binding affinity and can be critical for inhibiting resistant mutant forms of kinases . While its precise mechanism of action is subject to ongoing research, its design suggests potential for application in oncology and signal transduction research, particularly in the exploration of inhibitors for receptors like VEGFR-2 and other kinases . Researchers can acquire this compound with a guaranteed purity of 90% or higher, available in quantities ranging from 1mg to 40mg for experimental purposes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O/c1-27-11-13-28(14-12-27)21-10-9-20(25-26-21)16-5-7-19(8-6-16)24-22(29)17-3-2-4-18(23)15-17/h2-10,15H,11-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHMGPUWITVNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of 3-fluorobenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Pyridazine Moiety: The pyridazine ring is introduced through a cyclization reaction involving hydrazine derivatives and suitable precursors.

    Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution reactions, often using 4-methylpiperazine as a key reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods such as recrystallization and chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are utilized for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a fluorine atom, a piperazine ring, and a pyridazine moiety. Its IUPAC name is 3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, and it has a molecular weight of approximately 511.6 g/mol .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that piperazine derivatives can inhibit specific kinases involved in cancer cell proliferation . The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in cancer therapeutics.

Neurological Applications

The piperazine component of the compound suggests potential applications in treating neurological disorders. Piperazine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems . The presence of the fluorine atom may enhance the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Synthetic Approaches

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with commercially available piperazine derivatives and pyridazine precursors.
  • Reactions : Key reactions include nucleophilic substitutions and coupling reactions that connect the various moieties within the molecule .
  • Yield Optimization : Recent studies focus on optimizing yields through reaction conditions such as temperature, solvent choice, and catalyst selection.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the target compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain analogs exhibited potent inhibitory effects on cell growth, with IC50 values in the nanomolar range . This highlights the potential of this class of compounds in developing new cancer therapies.

Case Study 2: Neuropharmacological Effects

Another study investigated the neuropharmacological properties of piperazine-based compounds, including derivatives of this compound). The findings suggested that these compounds could modulate serotonin receptors, indicating potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide-based kinase inhibitors. Key structural and functional comparisons with analogous compounds are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Targets Selectivity/Potency Insights
Target Compound Benzamide 3-Fluoro, pyridazin-3-yl (6-4-methylpiperazine) Not specified (inferred DDR1/2 or BCR-ABL) Likely designed for kinase selectivity via pyridazine and fluorine .
AP24534 (Ponatinib) Benzamide Imidazo[1,2-b]pyridazin-3-yl ethynyl, trifluoromethyl, 4-methylpiperazine BCR-ABL (pan-inhibitor) IC50 < 0.5 nM for BCR-ABL; active against T315I mutation. Orally bioavailable .
Imatinib Benzamide Pyrimidine, methylpiperazine BCR-ABL, DDR1/2 (off-target) IC50 ~250 nM for BCR-ABL; limited activity against T315I mutant .
Nilotinib Benzamide Trifluoromethyl, pyridinylpyrimidine BCR-ABL IC50 ~20 nM; ineffective against T315I .
Dasatinib Thiazolecarboxamide Hydroxyethylpiperazine, chlorophenyl BCR-ABL, SRC kinases IC50 ~0.6 nM for BCR-ABL; broad kinase activity .

Key Insights

The fluorine at the 3-position may reduce off-target interactions compared to non-fluorinated analogs . Unlike imatinib and nilotinib, the pyridazine core may confer distinct electronic properties, enhancing binding to kinases resistant to first-generation inhibitors.

Target Profile :

  • AP24534 and dasatinib are pan-kinase inhibitors with broad activity, while the target compound’s pyridazine-piperazine motif suggests a narrower target range, possibly DDR1/2 or mutant BCR-ABL .
  • Imatinib’s off-target DDR1/2 inhibition highlights the challenge of achieving selectivity; the target compound’s design may address this .

Potency and Resistance: AP24534’s potency against T315I BCR-ABL (a common resistance mutation) is attributed to its ethynyl linker and trifluoromethyl group, which bypass steric hindrance . The target compound lacks these groups, suggesting alternative resistance-overcoming mechanisms. Fluorine substitution in the target compound may improve metabolic stability compared to non-fluorinated analogs like imatinib .

The target compound’s development may follow similar pathways.

Biological Activity

3-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H21FN4O, with a molecular weight of approximately 344.39 g/mol. The compound features a fluorine atom, a piperazine moiety, and a pyridazine ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor) and Pim kinases, which are critical in cell signaling pathways that regulate proliferation and survival .
  • Anticancer Activity : In vitro studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value of less than 4.1 nM against FGFR1, indicating potent enzymatic inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50 Value (nM) Cell Line/Target Reference
FGFR1 Inhibition< 4.1Enzymatic Assay
Pim Kinase Inhibition30.2Enzymatic Assay
Antiproliferative Activity25.3KG1 Cell Line
Antiproliferative Activity77.4SNU16 Cell Line

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • In Vivo Efficacy Against Tumors : In mouse models bearing xenografts of human tumors, treatment with this compound led to a significant reduction in tumor volume compared to control groups. The observed effects were attributed to the inhibition of tumor cell proliferation and induction of apoptosis.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may also exhibit neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders.

Q & A

Q. Critical Parameters

  • Yield optimization : Reaction yields vary (26–53%) depending on solvent choice, stoichiometry, and temperature (e.g., 12-hour reflux in THF vs. room-temperature stirring) .
  • Chirality control : Stereoselective synthesis may require chiral auxiliaries or enantiopure starting materials (e.g., (S)-valine derivatives) .

How is the structural integrity of this compound validated?

Q. Basic Analytical Techniques

  • NMR spectroscopy : Key signals include aromatic protons (δ 6.7–8.2 ppm), piperazine methyl groups (δ 2.3–2.5 ppm), and fluoro-substituent coupling patterns (e.g., ¹H-¹⁹F splitting in ¹H NMR) .
  • Mass spectrometry : ESI-MS confirms molecular weight, with [M+H]+ peaks observed at m/z 520–540 .
  • Melting point analysis : Reported values range from 100–157°C, indicating purity and crystallinity .

Q. Advanced Challenges

  • Overlapping aromatic signals : Severe spectral overlap in ¹H NMR (e.g., pyridazine and benzamide protons) may require 2D NMR (COSY, HSQC) or deuterated solvent optimization .

What are the primary biological targets and mechanisms of action?

Advanced Research Focus
The compound shares structural homology with BCR-ABL kinase inhibitors (e.g., Ponatinib/AP24534) and targets oncogenic kinases:

  • BCR-ABL (T315I mutant) : The triple bond linker in the structure bypasses steric hindrance caused by the T315I mutation, enabling nanomolar inhibition (IC₅₀: 9.4–20.4 nM) .
  • DDR1/DDR2 kinases : Dual inhibition of discoidin domain receptors (IC₅₀: ~10 nM) suggests anti-inflammatory applications via suppression of IL-6 release .

Q. Mechanistic Validation

  • Kinase profiling : Use of kinase assay panels (e.g., 403 wild-type kinases) to confirm selectivity .
  • In vivo models : Efficacy is tested in murine BCR-ABL(T315I) leukemia or LPS-induced acute lung injury models .

How do structural modifications impact activity and selectivity?

Q. SAR Studies

  • Linker flexibility : Replacing the triple bond with single bonds reduces activity against T315I mutants due to steric clashes .
  • Piperazine substitution : 4-Methylpiperazine enhances solubility and metabolic stability compared to bulkier groups (e.g., morpholine) .
  • Fluorine positioning : 3-Fluoro substitution on benzamide improves binding affinity over 2- or 4-fluoro analogs .

Q. Case Study: Variable Synthetic Yields

  • Example : Yields for piperazine coupling range from 26% () to 85% ().
  • Resolution : Optimize reaction conditions:
    • Use of potassium hydride (KH) as a base improves nucleophilicity of piperazine .
    • Anhydrous solvents (DMF, THF) and inert atmosphere reduce side reactions .

Q. Case Study: Discrepant Biological Activity

  • Example : Inconsistent IC₅₀ values for DDR1 inhibition ( vs. earlier studies).
  • Resolution : Validate assay conditions (e.g., ATP concentration, incubation time) and cell lines (primary fibroblasts vs. transfected Ba/F3 cells) .

What are the recommended protocols for in vitro and in vivo testing?

Q. In Vitro Assays

  • Kinase inhibition : Use ADP-Glo™ assays with recombinant BCR-ABL(T315I) at 1 mM ATP .
  • Cytotoxicity : Measure proliferation in Ba/F3 cells expressing BCR-ABL mutants via MTT assays (72-hour incubation) .

Q. In Vivo Models

  • Leukemia xenografts : Administer 10–50 mg/kg orally daily in NSG mice; monitor survival and tumor burden .
  • Anti-inflammatory models : LPS-induced acute lung injury in C57BL/6 mice; assess IL-6 levels via ELISA .

How is metabolic stability assessed during preclinical development?

Q. Methodology

  • Microsomal stability : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Key Finding
The 4-methylpiperazine moiety reduces CYP3A4 affinity, enhancing metabolic stability compared to non-methylated analogs .

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